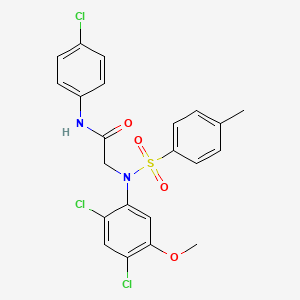
N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetamide is a useful research compound. Its molecular formula is C22H19Cl3N2O4S and its molecular weight is 513.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor, alachlor, and metolachlor has shown these compounds undergo complex metabolic pathways involving human and rat liver microsomes. These pathways result in metabolites that may have carcinogenic potential, indicating the importance of understanding their metabolism for environmental and health-related impact assessments. The study by Coleman et al. (2000) explores these metabolic pathways in detail, shedding light on the enzyme systems involved and their implications for human health. Read more here.
Therapeutic Effect of Novel Anilidoquinoline Derivatives
Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro, which suggests potential medical applications beyond herbicidal impact. Read more here.
Metolachlor and Alachlor Breakdown in Aquatic Systems
The environmental fate of metolachlor and alachlor in aquatic systems was studied by Graham et al. (1999), highlighting the transformation patterns and half-lives of these herbicides and their breakdown products. Such studies are crucial for assessing the environmental impact of chemical compounds and their persistence in ecosystems. Read more here.
Synthesis and Antimicrobial Activity of New Compounds
Fadel and Al-Azzawi (2021) designed and synthesized new compounds with potential antimicrobial activity, illustrating the importance of chemical synthesis in developing new drugs and pesticides. The inclusion of various biologically active segments in their molecules opens up new avenues for research and application in medicine and agriculture. Read more here.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl3N2O4S/c1-14-3-9-17(10-4-14)32(29,30)27(20-12-21(31-2)19(25)11-18(20)24)13-22(28)26-16-7-5-15(23)6-8-16/h3-12H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRQSRULSADSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)


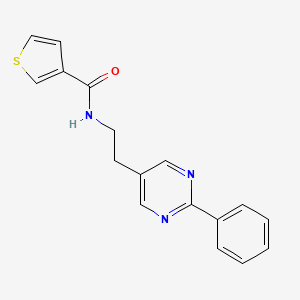
![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)
![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)
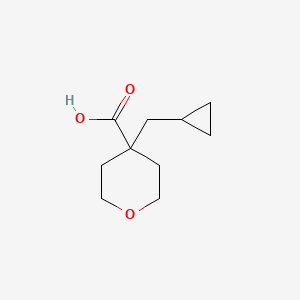
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)

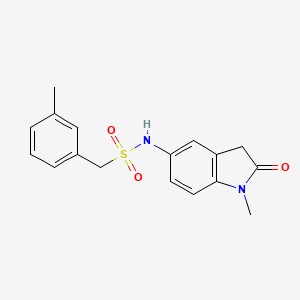
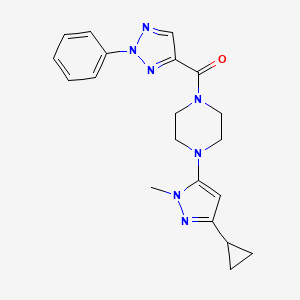
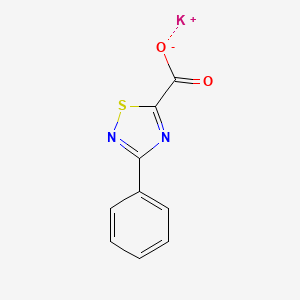

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)